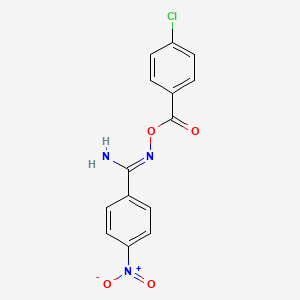
N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide
Descripción general
Descripción
“N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide” is a complex organic compound. It contains a benzimidamide core, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The compound also has a nitro group (-NO2), which is a strong electron-withdrawing group, and a chlorobenzoyloxy group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidamide core, the nitro group, and the chlorobenzoyloxy group. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The nitro group and the chlorobenzoyloxy group in the compound are likely to be reactive. The nitro group could undergo reduction reactions to form amines, while the chlorobenzoyloxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in various solvents .Aplicaciones Científicas De Investigación
Photodegradable Polymers
Polymers that incorporate photolabile groups, such as o-nitrobenzyl derivatives, are increasingly studied for their ability to alter material properties through light irradiation. N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide may play a role in the design of such polymers, where its specific structural motif could be utilized for creating materials with precise degradation patterns or release mechanisms when exposed to light. Research has shown significant advancements in the utilization of o-nitrobenzyl groups in polymer chemistry, including their application in photodegradable hydrogels, side chain functionalization for pattern formation, and the development of photocleavable bioconjugates, offering innovative approaches in materials science and biomedical engineering (Zhao et al., 2012).
Molecular Electronics
The unique electronic properties of nitrobenzene derivatives have been exploited in molecular electronics, where they act as active layers in devices exhibiting negative differential resistance and high on-off ratios. This indicates potential applications of this compound in the development of novel electronic devices, leveraging its nitro group for the modulation of electronic behavior. Such materials can significantly impact the fabrication of molecular switches and memory storage devices, where the precise control over the electronic properties is crucial (Chen et al., 1999).
Environmental Monitoring and Remediation
Derivatives of nitrobenzene, including this compound, might find applications in environmental monitoring and remediation, especially in detecting and breaking down nitro aromatic pollutants. Studies have demonstrated the efficiency of certain nitrobenzene derivatives in the degradation of environmentally hazardous compounds, indicating the potential of this compound in similar applications. These could include sensors for nitroaromatic compounds or catalysts in the degradation pathways of such pollutants, contributing to cleaner water and soil environments (Kubendhiran et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Pharmacokinetics
The pharmacokinetic properties of N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-5-1-10(2-6-11)14(19)22-17-13(16)9-3-7-12(8-4-9)18(20)21/h1-8H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUMRVHBCEURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
![Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-](/img/structure/B1596708.png)
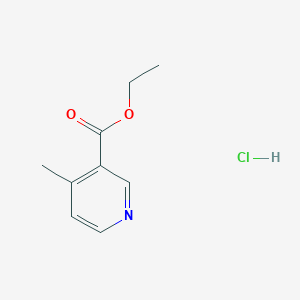
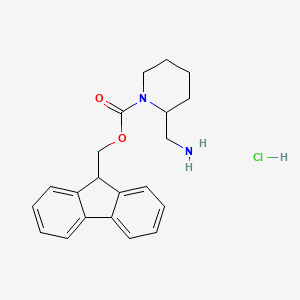
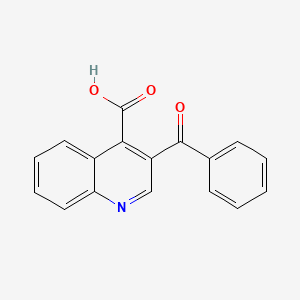


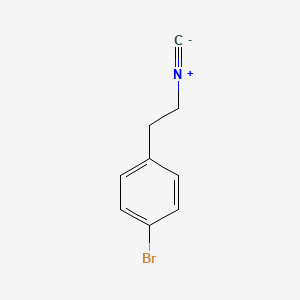
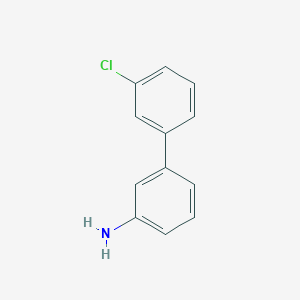
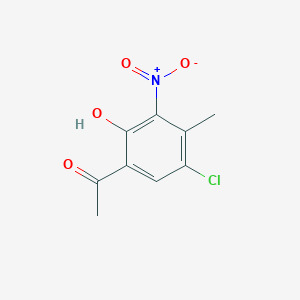
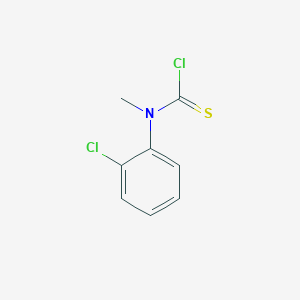

![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)
